1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol
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Overview
Description
1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol is a complex organic compound with a molecular weight of 317.24 g/mol . This compound is characterized by the presence of a piperidin-3-ol moiety linked to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Mechanism of Action
Mode of Action
The presence of the tetramethyl-1,3,2-dioxaborolane group suggests that it might be involved in borylation reactions . Borylation is a type of chemical reaction where a boron atom is introduced into a molecule, often leading to significant changes in the molecule’s properties and reactivity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing a dioxaborolane group have been used in various organic synthesis reactions, including suzuki-miyaura cross-coupling reactions . These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals .
Result of Action
The molecular and cellular effects of EN300-3443685’s action are currently unknown. The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol typically involves the following steps :
Formation of the Boronic Ester: The initial step involves the preparation of the boronic ester, which is achieved by reacting phenylboronic acid with pinacol in the presence of a suitable catalyst.
Coupling Reaction: The boronic ester is then coupled with a piperidin-3-ol derivative using a palladium-catalyzed cross-coupling reaction. This step requires specific reaction conditions, including the use of a base and an appropriate solvent.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol has several scientific research applications :
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the piperidin-3-ol moiety.
1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester: Contains a pyrazole ring instead of the phenyl ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester: Features a pyrazole ring and a tert-butyl ester group.
Uniqueness
1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol is unique due to its combination of a boronic ester and a piperidin-3-ol moiety. This dual functionality provides it with distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-8-5-7-14(11-15)12-20-10-6-9-16(21)13-20/h5,7-8,11,16,21H,6,9-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADCBUXFXORHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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